REACTION_CXSMILES
|
CO[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[N:6][OH:7].N([Cl:14])=O.CC[O:17][CH2:18]C>>[CH3:18][O:17][C:10]1[CH:11]=[CH:3][C:4]([C:5]([Cl:14])=[N:6][OH:7])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
43.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=NO)C=CC=C1
|
Name
|
nitrosyl chloride
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
N(=O)Cl
|
Name
|
|
Quantity
|
510 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the ether
|
Type
|
CUSTOM
|
Details
|
the product oil was triturated with benzene-hexane
|
Type
|
CUSTOM
|
Details
|
crystallized from benzene-hexane
|
Type
|
CUSTOM
|
Details
|
The filtrate from the crystallization
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to about one-third of its original volume
|
Type
|
CUSTOM
|
Details
|
The solid which formed
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane-ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=NO)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |